(2-Cyclobutylpyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclobutylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H12BNO2. This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclobutylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Major Products:
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Substituted Alkenes: Another product of Suzuki–Miyaura coupling.
Hydrocarbons: Formed in protodeboronation reactions.
Scientific Research Applications
(2-Cyclobutylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclobutylpyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site serines, disrupting the enzyme’s function .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.
Vinylboronic Acid: Used for coupling reactions to form substituted alkenes.
Alkylboronic Acids: Used in various organic synthesis reactions.
Uniqueness: (2-Cyclobutylpyridin-4-yl)boronic acid is unique due to its cyclobutyl and pyridinyl substituents, which can impart distinct reactivity and selectivity in chemical reactions. Its structure allows for the formation of complex molecules that may not be easily accessible using other boronic acids .
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-cyclobutylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-4-5-11-9(6-8)7-2-1-3-7/h4-7,12-13H,1-3H2 |
InChI Key |
POUXLWGABDLNFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2CCC2)(O)O |
Origin of Product |
United States |
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